molecular formula C12H12N2O4 B1602000 Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate CAS No. 64761-20-2

Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Cat. No.: B1602000
CAS No.: 64761-20-2
M. Wt: 248.23 g/mol
InChI Key: HUKDPUKPNGGPIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-naphthyridines involves various strategies. One notable method is the Gould-Jacobs reaction , which condenses 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization and decarboxylation to yield the 1,5-naphthyridine skeleton .

Scientific Research Applications

Antibacterial Activity

Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate and its derivatives have been extensively studied for their antibacterial properties. For instance, Nishigaki et al. (1977) found that condensation products of this compound showed significant in vitro antibacterial activity (Nishigaki, Mizushima, & Senga, 1977). Similarly, Hirose et al. (1982) demonstrated enhanced antibacterial activity in derivatives of this compound, particularly against Pseudomonas aeruginosa (Hirose, Mishio, Matsumoto, & Minami, 1982).

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Plisson and Chenault (2001) demonstrated its use in transforming it into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines, highlighting its utility in complex chemical syntheses (Plisson & Chenault, 2001).

Preparation for Clinical Studies

The compound has been prepared for clinical studies, focusing on its purity and solubility. Beaudin et al. (2003) described the challenges in synthesizing this compound at a purity level suitable for clinical studies, indicating its potential application in medicinal chemistry (Beaudin et al., 2003).

Microwave-Assisted Synthesis

Recent advancements in synthetic methods include microwave-assisted synthesis. Leyva-Ramos et al. (2017) developed a microwave-assisted method for synthesizing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a derivative of the compound, demonstrating modern techniques in its preparation (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).

Properties

IUPAC Name

ethyl 8-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-18-12(16)7-6-14-9-8(17-2)4-5-13-10(9)11(7)15/h4-6H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKDPUKPNGGPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CN=C2C1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497029
Record name Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64761-20-2
Record name Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
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Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

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